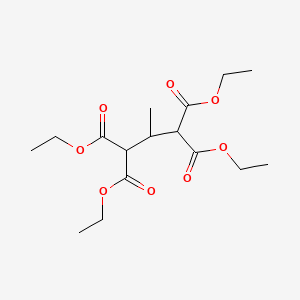![molecular formula C20H22F4O2 B14170525 1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-41-0](/img/structure/B14170525.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound with the molecular formula C22H26F4O2. This compound is characterized by the presence of an octane chain linked to two 2,4-difluorobenzene rings through ether linkages. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of 2,4-difluorophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The benzene rings can be reduced to cyclohexane derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Butane-1,4-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Hexane-1,6-diylbis(oxy)]bis(2,4-difluorobenzene)
Uniqueness
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to its longer octane chain, which provides greater flexibility and potential for interactions compared to shorter chain analogs. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
922718-41-0 |
|---|---|
Molekularformel |
C20H22F4O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[8-(2,4-difluorophenoxy)octoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C20H22F4O2/c21-15-7-9-19(17(23)13-15)25-11-5-3-1-2-4-6-12-26-20-10-8-16(22)14-18(20)24/h7-10,13-14H,1-6,11-12H2 |
InChI-Schlüssel |
JSAMGSZHAULERF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCCCOC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


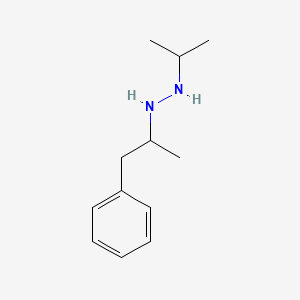
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
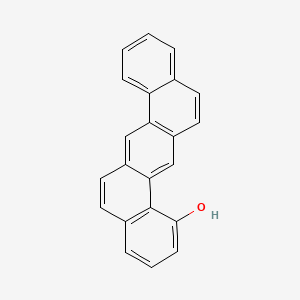
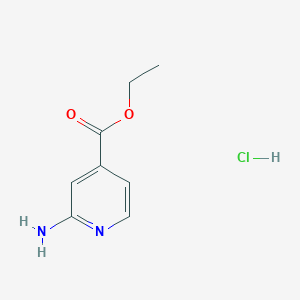
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
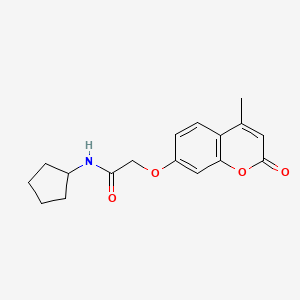
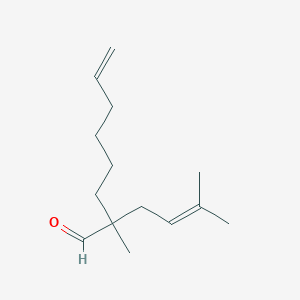
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
